Cas no 1158063-57-0 (1H-Pyrazole-4-methanamine, 1-(1,1-dimethylethyl)-N-methyl-)

1H-Pyrazole-4-methanamine, 1-(1,1-dimethylethyl)-N-methyl-, is a specialized pyrazole derivative featuring a tert-butyl and N-methyl substitution on the methanamine moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility and potential as a building block for bioactive molecules. The tert-butyl group enhances steric hindrance, which may improve selectivity in reactions, while the N-methyl substitution can influence solubility and metabolic stability. Its well-defined molecular structure allows for precise modifications, making it valuable for developing ligands, catalysts, or intermediates in medicinal chemistry. The compound is typically handled under controlled conditions to ensure purity and stability.
1H-Pyrazole-4-methanamine, 1-(1,1-dimethylethyl)-N-methyl- structure
1158063-57-0 structure
Product name:1H-Pyrazole-4-methanamine, 1-(1,1-dimethylethyl)-N-methyl-
CAS No:1158063-57-0
MF:C9H17N3
MW:167.251381635666
CID:5920711
PubChem ID:43754894

1H-Pyrazole-4-methanamine, 1-(1,1-dimethylethyl)-N-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-methanamine, 1-(1,1-dimethylethyl)-N-methyl-
    • 1-(1-(Tert-butyl)-1h-pyrazol-4-yl)-N-methylmethanamine
    • [(1-tert-butyl-1H-pyrazol-4-yl)methyl](methyl)amine
    • SCHEMBL21743291
    • 1158063-57-0
    • EN300-1841722
    • CS-0301566
    • Inchi: 1S/C9H17N3/c1-9(2,3)12-7-8(5-10-4)6-11-12/h6-7,10H,5H2,1-4H3
    • InChI Key: OUQVHAVEMJXRGH-UHFFFAOYSA-N
    • SMILES: N1(C(C)(C)C)C=C(CNC)C=N1

Computed Properties

  • Exact Mass: 167.142247555g/mol
  • Monoisotopic Mass: 167.142247555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.8Ų
  • XLogP3: 0.5

Experimental Properties

  • Density: 0.97±0.1 g/cm3(Predicted)
  • Boiling Point: 242.6±15.0 °C(Predicted)
  • pka: 9.40±0.10(Predicted)

1H-Pyrazole-4-methanamine, 1-(1,1-dimethylethyl)-N-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1841722-0.5g
[(1-tert-butyl-1H-pyrazol-4-yl)methyl](methyl)amine
1158063-57-0
0.5g
$849.0 2023-06-02
Enamine
EN300-1841722-2.5g
[(1-tert-butyl-1H-pyrazol-4-yl)methyl](methyl)amine
1158063-57-0
2.5g
$1735.0 2023-06-02
Enamine
EN300-1841722-5.0g
[(1-tert-butyl-1H-pyrazol-4-yl)methyl](methyl)amine
1158063-57-0
5g
$2566.0 2023-06-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1372236-250mg
1-(1-(Tert-butyl)-1h-pyrazol-4-yl)-N-methylmethanamine
1158063-57-0 98%
250mg
¥17582.00 2024-08-09
Enamine
EN300-1841722-0.25g
[(1-tert-butyl-1H-pyrazol-4-yl)methyl](methyl)amine
1158063-57-0
0.25g
$814.0 2023-06-02
Enamine
EN300-1841722-1.0g
[(1-tert-butyl-1H-pyrazol-4-yl)methyl](methyl)amine
1158063-57-0
1g
$884.0 2023-06-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1372236-50mg
1-(1-(Tert-butyl)-1h-pyrazol-4-yl)-N-methylmethanamine
1158063-57-0 98%
50mg
¥16070.00 2024-08-09
Enamine
EN300-1841722-0.05g
[(1-tert-butyl-1H-pyrazol-4-yl)methyl](methyl)amine
1158063-57-0
0.05g
$744.0 2023-06-02
Enamine
EN300-1841722-10.0g
[(1-tert-butyl-1H-pyrazol-4-yl)methyl](methyl)amine
1158063-57-0
10g
$3807.0 2023-06-02
Enamine
EN300-1841722-0.1g
[(1-tert-butyl-1H-pyrazol-4-yl)methyl](methyl)amine
1158063-57-0
0.1g
$779.0 2023-06-02

Additional information on 1H-Pyrazole-4-methanamine, 1-(1,1-dimethylethyl)-N-methyl-

1H-Pyrazole-4-methanamine, 1-(1,1-dimethylethyl)-N-methyl- (CAS No. 1158063-57-0): A Comprehensive Overview

Introduction

The compound 1H-Pyrazole-4-methanamine, 1-(1,1-dimethylethyl)-N-methyl-, with the CAS registry number 1158063-57-0, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which are known for their versatile applications in drug discovery and materials science. The structure of this molecule consists of a pyrazole ring substituted with a methanamine group at the 4-position and an N-methyl group, along with a tert-butyl substituent at the 1-position. These structural features contribute to its unique chemical properties and potential biological activities.

Chemical Structure and Properties

The molecular formula of 1H-Pyrazole-4-methanamine, 1-(1,1-dimethylethyl)-N-methyl- is C9H20N2, with a molecular weight of approximately 296 g/mol. The pyrazole ring is a five-membered aromatic structure containing two adjacent nitrogen atoms, which imparts significant stability to the molecule due to resonance effects. The substitution pattern on the pyrazole ring plays a crucial role in determining its reactivity and selectivity in various chemical reactions.

The tert-butyl group at the 1-position introduces steric bulk into the molecule, which can influence its conformational flexibility and interactions with other molecules. This steric hindrance is particularly important in drug design, where it can modulate bioavailability and target binding affinity. The N-methyl group on the methanamine moiety further enhances the molecule's stability and may contribute to its lipophilicity, which is a critical factor in determining its pharmacokinetic properties.

Synthesis and Characterization

The synthesis of CAS No. 1158063-57-0 typically involves multi-step organic reactions, often starting from readily available pyrazole derivatives. One common approach is the alkylation of pyrazole with an appropriate alkylating agent followed by nucleophilic substitution or addition reactions to introduce the desired substituents. The tert-butyl group can be introduced via Friedel-Crafts alkylation or through more modern methods such as Suzuki-Miyaura coupling reactions.

Characterization of this compound is achieved through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed insights into the molecular structure, purity, and functional group composition of the compound.

Applications in Drug Discovery

Pyrazole derivatives like CAS No. 1158063-57-0 have shown promising potential in drug discovery due to their ability to modulate various biological targets such as kinases, ion channels, and G-protein coupled receptors (GPCRs). Recent studies have highlighted their role as scaffolds for developing novel therapeutic agents against diseases such as cancer, inflammation, and neurodegenerative disorders.

In particular, CAS No. 1158063-57-0 has been investigated for its potential as an inhibitor of certain protein kinases involved in cell signaling pathways that are critical for cancer progression. The tert-butyl group's steric bulk allows for selective binding to specific pockets within these kinase domains, making it a valuable lead compound for further optimization.

Moreover, this compound has been explored as a component in drug delivery systems due to its ability to enhance drug solubility and bioavailability when incorporated into lipid-based formulations or polymeric nanoparticles.

Recent Research Advances

In recent years, there has been growing interest in understanding the mechanistic aspects of CAS No. 1158063-57-0's interactions with biological targets at the molecular level. Advanced computational techniques such as molecular docking simulations have provided valuable insights into how this compound binds to its target proteins and modulates their activity.

A study published in *Journal of Medicinal Chemistry* demonstrated that CAS No. 1158063-57-0 exhibits potent inhibitory activity against a panel of kinases involved in oncogenic signaling pathways without significant off-target effects. This finding underscores its potential as a lead compound for developing next-generation anticancer therapies.

In addition to its pharmacological applications, this compound has also been studied for its role in materials science as a precursor for synthesizing novel polymers with unique electronic properties.

Conclusion and Future Directions

The compound CAS No. 1158063-57-0, or Pyrazole derivative: 4-(tert-butyl)-N-methyl-pyrazolium chloride, represents a promising scaffold for advancing both medicinal chemistry and materials science researches.. Its unique structural features make it an attractive candidate for developing innovative therapeutic agents and advanced materials with tailored properties.. As research continues to uncover new applications for this compound across diverse fields such as oncology,

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